molecular formula C23H28N6O B3006522 (4-(tert-butyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1021226-25-4

(4-(tert-butyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B3006522
CAS No.: 1021226-25-4
M. Wt: 404.518
InChI Key: IZZVQYSLRFMEOC-UHFFFAOYSA-N
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Description

(4-(tert-butyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Mechanism of Action

Mode of Action

It’s possible that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the potential for interaction with multiple targets, it’s likely that several pathways could be affected. These could include pathways related to the targets’ functions, as well as downstream effects resulting from these interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-butyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting phenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Alkylation of piperazine: The tetrazole derivative is then alkylated with a suitable halomethyl compound to introduce the piperazine moiety.

    Coupling with tert-butylbenzene: The final step involves coupling the alkylated piperazine with tert-butylbenzene under conditions that promote the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(tert-butyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (4-(tert-butyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of the tetrazole ring is particularly interesting due to its known bioactivity.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    (4-(tert-butyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone: This compound is unique due to the presence of both the tert-butyl group and the tetrazole ring.

    (4-(tert-butyl)phenyl)(4-((1-methyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone: Similar structure but with a methyl group instead of a phenyl group on the tetrazole ring.

    (4-(tert-butyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of a piperazine ring.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the tetrazole ring provides potential bioactivity.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O/c1-23(2,3)19-11-9-18(10-12-19)22(30)28-15-13-27(14-16-28)17-21-24-25-26-29(21)20-7-5-4-6-8-20/h4-12H,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZVQYSLRFMEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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